molecular formula C10H6N4O4S B1195322 Pyrimidine, 2-((2,4-dinitrophenyl)thio)- CAS No. 66474-53-1

Pyrimidine, 2-((2,4-dinitrophenyl)thio)-

Cat. No. B1195322
CAS RN: 66474-53-1
M. Wt: 278.25 g/mol
InChI Key: UDWLPPBHVNQRBL-UHFFFAOYSA-N
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Description

“Pyrimidine, 2-((2,4-dinitrophenyl)thio)-” is a derivative of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are one of the most important biological families of nitrogen-containing molecules, known as nitrogen bases . They are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A series of novel pyrimidine derivatives were synthesized using a chalcone-bearing thiophene nucleus . The target compounds were synthesized by reaction of the compound with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine . The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed .


Molecular Structure Analysis

The molecular electronic structures of these compounds have been modeled within the density functional theory framework (DFT) . Reactivity indices and electrostatic surface potential maps (ESP maps) allow us to establish trends that enable making predictions about chemical characteristics of the newly synthesized molecules and their proton transfer tautomers .


Chemical Reactions Analysis

The reactivity of these compounds is influenced by their molecular electronic structures . Proton transfer is generally more favored in solution than in the gas phase. In acetonitrile, keto-form tautomers and thione-form tautomers become more energetically stable than the corresponding enol or thiol tautomers due to solvent-induced enhancement in the molecular polarity identified by computed dipole moment .


Physical And Chemical Properties Analysis

The pK a values of pyrimidine derivatives have been documented in both basic and acidic media . The basic pK a values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pK a values were 9.2, 8.6 and 6.8, respectively .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Future Directions

Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . Despite decades of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4S/c15-13(16)7-2-3-9(8(6-7)14(17)18)19-10-11-4-1-5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWLPPBHVNQRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216692
Record name 2,4-Dinitropyrimidinyl-2-thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 2-((2,4-dinitrophenyl)thio)-

CAS RN

66474-53-1
Record name 2,4-Dinitropyrimidinyl-2-thiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066474531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000757063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dinitropyrimidinyl-2-thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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